Cas no 721920-84-9 (2-(4-Chlorophenyl)thiazole-5-carbaldehyde)

2-(4-Chlorophenyl)thiazole-5-carbaldehyde is a versatile heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group and a formyl functional group at the 5-position. This structure imparts reactivity suitable for further derivatization, making it valuable in organic synthesis and pharmaceutical intermediate applications. The presence of the aldehyde group enables condensation reactions, while the chlorophenyl moiety enhances stability and influences electronic properties. Its well-defined molecular architecture ensures consistent performance in cross-coupling and cyclization reactions. The compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and anti-inflammatory agents, due to its balanced lipophilicity and electrophilic character. High purity grades are available for research and industrial use.
2-(4-Chlorophenyl)thiazole-5-carbaldehyde structure
721920-84-9 structure
Product Name:2-(4-Chlorophenyl)thiazole-5-carbaldehyde
CAS No:721920-84-9
MF:C10H6ClNOS
MW:223.678740024567
MDL:MFCD05864657
CID:68688
PubChem ID:45036822
Update Time:2025-10-17

2-(4-Chlorophenyl)thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenyl)thiazole-5-carbaldehyde
    • 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde
    • 2-(4-hydroxyphenyl)thiazole-5-carbaldehyde
    • 2-(4-Chloro-phenyl)-thiazole-5-carbaldehyde
    • MFCD05864657
    • AKOS010534826
    • METHYL3,4,5-TRIMETHOXYCINNAMATE
    • EN300-205340
    • 2-(4-chlorophenyl)thiazole-5-carboxaldehyde
    • CS-0239084
    • FT-0692816
    • 721920-84-9
    • A9408
    • DTXSID40661674
    • AMY14897
    • Z802592104
    • DS-0024
    • BL009425
    • QJHQBOBUAOFVLH-UHFFFAOYSA-N
    • SCHEMBL850770
    • 5-Thiazolecarboxaldehyde, 2-(4-chlorophenyl)-
    • 2-(4-chlorophenyl)thiazole-5-carbaldehyde, AldrichCPR
    • DB-019447
    • MDL: MFCD05864657
    • Inchi: 1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
    • InChI Key: QJHQBOBUAOFVLH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC=C(C=O)S1

Computed Properties

  • Exact Mass: 222.98600
  • Monoisotopic Mass: 222.9858627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.20000
  • LogP: 3.27600

2-(4-Chlorophenyl)thiazole-5-carbaldehyde Security Information

2-(4-Chlorophenyl)thiazole-5-carbaldehyde Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-(4-Chlorophenyl)thiazole-5-carbaldehyde Production Method

2-(4-Chlorophenyl)thiazole-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:721920-84-9)2-(4-Chlorophenyl)thiazole-5-carbaldehyde
Order Number:A9408
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:35
Price ($):857.0
Email:sales@amadischem.com

Additional information on 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Recent Advances in the Application of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde (CAS: 721920-84-9) in Chemical Biology and Pharmaceutical Research

2-(4-Chlorophenyl)thiazole-5-carbaldehyde (CAS: 721920-84-9) has emerged as a promising scaffold in medicinal chemistry due to its versatile chemical properties and biological activities. Recent studies have demonstrated its potential as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The thiazole core structure, combined with the aldehyde functional group, provides multiple sites for chemical modifications, enabling the development of diverse bioactive compounds.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde as a precursor for the synthesis of kinase inhibitors. The researchers successfully developed a series of derivatives showing potent inhibitory activity against EGFR and VEGFR-2, with IC50 values in the nanomolar range. Molecular docking studies revealed that the thiazole ring forms crucial hydrogen bonds with the kinase active sites, while the chlorophenyl group enhances hydrophobic interactions, contributing to the high binding affinity.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic Chemistry (2024) that derivatives of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde exhibited significant activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymes in the folate biosynthesis pathway. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.

The compound has also shown promise in neurodegenerative disease research. A recent study in ACS Chemical Neuroscience (2024) demonstrated that certain 2-(4-Chlorophenyl)thiazole-5-carbaldehyde derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in cellular models of Alzheimer's disease. These compounds were found to reduce amyloid-β aggregation and tau hyperphosphorylation while showing minimal cytotoxicity, making them attractive candidates for further development.

From a synthetic chemistry perspective, novel methodologies have been developed to optimize the production of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde. A 2024 report in Organic Process Research & Development described an improved catalytic system using palladium nanoparticles supported on graphene oxide, which increased the yield to 92% while reducing reaction time and environmental impact compared to traditional methods.

Despite these promising developments, challenges remain in the clinical translation of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde derivatives. Current research efforts are focusing on improving pharmacokinetic properties, particularly oral bioavailability and metabolic stability. Several research groups are employing structure-activity relationship (SAR) studies and prodrug strategies to address these limitations while maintaining the compounds' therapeutic efficacy.

The growing body of research on 2-(4-Chlorophenyl)thiazole-5-carbaldehyde underscores its importance as a versatile building block in drug discovery. Future directions may include exploring its potential in combination therapies, targeted drug delivery systems, and as a chemical probe for studying biological pathways. As synthetic methodologies continue to advance and biological understanding deepens, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:721920-84-9)2-(4-Chlorophenyl)thiazole-5-carbaldehyde
A9408
Purity:99%
Quantity:10g
Price ($):857.0
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